molecular formula C15H26BNO2 B2677115 (3-((Dibutylamino)methyl)phenyl)boronic acid CAS No. 1312938-19-4

(3-((Dibutylamino)methyl)phenyl)boronic acid

Cat. No.: B2677115
CAS No.: 1312938-19-4
M. Wt: 263.19
InChI Key: YGJHHPMAIOOJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((Dibutylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dibutylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Dibutylamino)methyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid precursor with a dibutylamino methyl-substituted phenyl compound. One common method is the palladium-catalyzed borylation of aryl halides using dibutylamino methyl-substituted phenyl halides and a boron source such as bis(pinacolato)diboron under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-((Dibutylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.

Major Products Formed

    Oxidation: Phenols.

    Reduction: Boranes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-((Dibutylamino)methyl)phenyl)boronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the dibutylamino methyl group, making it less sterically hindered and potentially less selective in reactions.

    (3-(Dimethylamino)methyl)phenylboronic acid: Similar structure but with dimethylamino instead of dibutylamino, which can affect its reactivity and solubility.

Uniqueness

(3-((Dibutylamino)methyl)phenyl)boronic acid is unique due to the presence of the dibutylamino methyl group, which can enhance its solubility in organic solvents and influence its reactivity in various chemical reactions. This makes it a valuable compound for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

[3-[(dibutylamino)methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BNO2/c1-3-5-10-17(11-6-4-2)13-14-8-7-9-15(12-14)16(18)19/h7-9,12,18-19H,3-6,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJHHPMAIOOJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN(CCCC)CCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.